1-(4-(Piperidin-4-yl)phenyl)ethanol

PROTAC Linker Design Scaffold Topology Structure-Activity Relationship

1-(4-(Piperidin-4-yl)phenyl)ethanol (CAS 32340-85-5) is a 4-aryl piperidine derivative with the molecular formula C13H19NO and a molecular weight of 205.30 g/mol. It features a para-substituted phenyl ring connecting a piperidine moiety and a secondary alcohol, a topology that distinguishes it from regioisomeric and scaffold-isomeric analogs.

Molecular Formula C13H19NO
Molecular Weight 205.3 g/mol
CAS No. 32340-85-5
Cat. No. B3259714
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-(Piperidin-4-yl)phenyl)ethanol
CAS32340-85-5
Molecular FormulaC13H19NO
Molecular Weight205.3 g/mol
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)C2CCNCC2)O
InChIInChI=1S/C13H19NO/c1-10(15)11-2-4-12(5-3-11)13-6-8-14-9-7-13/h2-5,10,13-15H,6-9H2,1H3
InChIKeyQNMLDFJGLPTOKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-(Piperidin-4-yl)phenyl)ethanol (CAS 32340-85-5): Structural and Procurement Overview


1-(4-(Piperidin-4-yl)phenyl)ethanol (CAS 32340-85-5) is a 4-aryl piperidine derivative with the molecular formula C13H19NO and a molecular weight of 205.30 g/mol [1]. It features a para-substituted phenyl ring connecting a piperidine moiety and a secondary alcohol, a topology that distinguishes it from regioisomeric and scaffold-isomeric analogs. The compound is primarily utilized as a semi-flexible linker building block in the development of proteolysis-targeting chimeras (PROTACs) for targeted protein degradation .

1-(4-(Piperidin-4-yl)phenyl)ethanol: Why Generic Substitution of Piperidine-Phenyl-Ethanol Isomers Is Structurally Unreliable


Interchanging 1-(4-(Piperidin-4-yl)phenyl)ethanol with a close analog such as 1-(4-phenylpiperidin-4-yl)ethanol (CAS 34361-19-8) or 1-(2-(piperidin-4-yl)phenyl)ethanol (CAS 494795-78-7) without verification can compromise experimental integrity. Although all three share the formula C13H19NO, their distinct atomic connectivities result in different spatial orientations and physicochemical properties [1][2]. In PROTAC design, where linker geometry directly impacts ternary complex formation and degradation efficiency, the para-disubstituted phenyl topology of the target compound provides a linear, semi-flexible spacer that is not replicated by its branched or ortho-substituted isomers . Consequently, generic substitution introduces uncontrolled variables in linker length, conformational flexibility, and protein-protein interaction landscapes.

1-(4-(Piperidin-4-yl)phenyl)ethanol: Quantitative Differentiation Evidence Against Closest Analogs


Para-Substituted Phenyl Topology Provides a Linear Linker Geometry Distinct from the Branched Scaffold Isomer

1-(4-(Piperidin-4-yl)phenyl)ethanol (target) possesses a linear para-substituted topology with the piperidine and 1-hydroxyethyl groups attached at opposite ends of a phenyl ring. In contrast, its scaffold isomer 1-(4-phenylpiperidin-4-yl)ethanol (CAS 34361-19-8) adopts a branched geometry where both the phenyl and 1-hydroxyethyl groups are attached to the same carbon (position 4) of the piperidine ring [1][2]. This topological difference is fixed by covalent bonding and is not interconvertible, directly impacting the distance and vector between functional groups used for conjugation in bifunctional degraders.

PROTAC Linker Design Scaffold Topology Structure-Activity Relationship

Target Compound Exhibits Lower Predicted Lipophilicity (XLogP3 = 1.5) Than the Branched Scaffold Isomer (XLogP3 = 1.8)

The computed partition coefficient (XLogP3) for 1-(4-(Piperidin-4-yl)phenyl)ethanol is 1.5, indicating moderate lipophilicity [1]. The branched isomer 1-(4-phenylpiperidin-4-yl)ethanol has a higher XLogP3 of 1.8, suggesting greater lipid solubility and potentially altered membrane permeability and non-specific binding profiles [2]. The 0.3 log unit difference represents an approximately 2-fold difference in partition coefficient, which can be significant in optimizing ADMET properties in drug discovery campaigns.

Physicochemical Properties Lipophilicity Drug-Likeness

Para-Regioisomer Provides a Semi-Flexible Linker Geometry Validated for PROTAC Ternary Complex Formation

The 4-aryl piperidine scaffold, specifically with para-substitution, has been validated as a semi-flexible linker in PROTAC development, where incorporation of rigidity into the linker region is known to impact the 3D orientation of the degrader and optimize drug-like properties . 1-(4-(Piperidin-4-yl)phenyl)ethanol, as a para-substituted isomer, aligns with this validated SAR, whereas ortho-substituted analogs like 1-(2-(piperidin-4-yl)phenyl)ethanol introduce a bent geometry that may disrupt the linear distance required for bridging the POI and E3 ligase binding interfaces.

PROTAC Linker Validation Ternary Complex Formation Targeted Protein Degradation

Free Base Form Available as a Research Intermediate with Characterized Physicochemical Profile Enabling Direct Conjugation

1-(4-(Piperidin-4-yl)phenyl)ethanol is commercially available as the free base (CAS 32340-85-5) with typical purity specifications of 95-98% [1]. The free base form, with a topological polar surface area (TPSA) of 32.3 Ų and 2 hydrogen bond donors, is directly amenable to conjugation reactions (e.g., amide coupling, etherification) without prior deprotection or salt-exchange steps required for hydrochloride salts of analogs like 1-(2-(piperidin-4-yl)phenyl)ethanol hydrochloride (CAS 494795-78-7) or 1-(4-phenylpiperidin-4-yl)ethanol hydrochloride [2]. This eliminates an additional synthetic step and reduces mass loss during PROTAC assembly.

Free Base Availability Conjugation Chemistry Procurement Specifications

1-(4-(Piperidin-4-yl)phenyl)ethanol: Focused Application Scenarios Based on Structural Differentiation Evidence


PROTAC Linker Design Requiring a Linear, Semi-Flexible, Para-Disubstituted Aryl Spacer

For medicinal chemistry teams designing PROTACs where the target protein and E3 ligase binding sites are separated by an intermediate distance (approximately 10-15 Å), 1-(4-(Piperidin-4-yl)phenyl)ethanol provides a validated 4-aryl piperidine linker that avoids the branched geometry of the 4-phenylpiperidin-4-yl scaffold [1]. Its linear topology, supported by the para-substitution pattern, offers predictable inter-ligand spacing and has been specifically noted for PROTAC development applications .

Replacement of Ortho-Substituted or Hydrochloride Salt Linkers to Streamline Conjugation Workflows

In synthetic workflows where an ortho-substituted piperidine-phenyl-ethanol (e.g., CAS 494795-78-7) has yielded suboptimal ternary complex formation, or where neutralization of a hydrochloride salt introduces additional steps, 1-(4-(Piperidin-4-yl)phenyl)ethanol can serve as a direct free base replacement. Its lower predicted logP (1.5 vs. 1.73) may also improve aqueous solubility during bioconjugation reactions, reducing the need for organic co-solvents .

Structure-Activity Relationship (SAR) Studies on Linker Geometry in Heterobifunctional Degraders

For systematic SAR campaigns evaluating the impact of linker topology on degradation efficiency, 1-(4-(Piperidin-4-yl)phenyl)ethanol serves as the para-substituted benchmark. Its comparison against the ortho-isomer and the branched scaffold isomer (CAS 34361-19-8) allows deconvolution of linker geometry effects from changes in physicochemical properties, as these three isomers share the same molecular formula and nearly identical hydrogen bonding capacity [1][2].

Building Block for Central Nervous System (CNS) Drug Discovery with Controlled Lipophilicity

The moderate XLogP3 of 1.5 places this compound within the favorable lipophilicity range for CNS drug candidates (typically logP 1-4). The piperidine NH and secondary alcohol provide synthetic handles for further functionalization, while the para-substituted phenyl core maintains a rigid, linear scaffold suitable for developing receptor ligands targeting aminergic GPCRs historically modulated by 4-phenylpiperidine derivatives [1][3].

Quote Request

Request a Quote for 1-(4-(Piperidin-4-yl)phenyl)ethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.